2-氟吡啶

描述

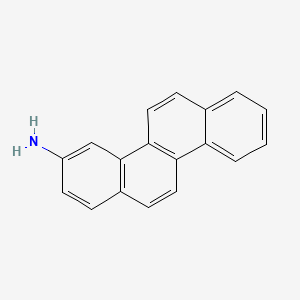

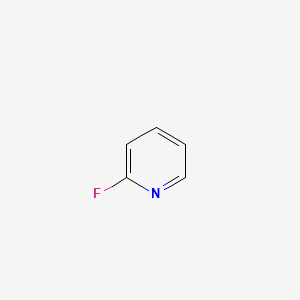

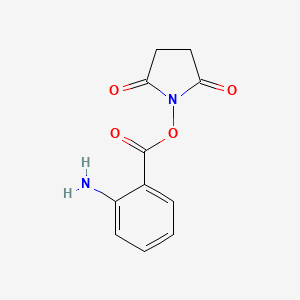

2-Fluoropyridine is an organic compound composed of a pyridine ring with a fluorine atom attached to its 2-position. It is a colorless solid with a pungent odor and is soluble in organic solvents. 2-Fluoropyridine is used as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic syntheses, such as the synthesis of pyridines, pyridinium salts, and amines.

科学研究应用

催化和氟化过程:2-氟吡啶用于催化和氟化过程。Cochon 等人(2010 年)展示了使用 HF 作为氟化剂和金属氧化物催化剂从 2-氯吡啶中选择性制备 2-氟吡啶,突出了其在合成化学中的重要性 (Cochon 等人,2010 年)。

医学影像:Carroll 等人(2007 年)讨论了氟-18 标记的氟吡啶,包括 2-氟吡啶,在正电子发射断层扫描 (PET) 成像中作为一种医学影像技术中的应用 (Carroll 等人,2007 年)。

环境应用:Stapleton 等人(2006 年)对废水中 2-氟吡啶的降解进行了研究,他们探索了其光解破坏,这是环境安全和药物废水管理的一个重要方面 (Stapleton 等人,2006 年)。

化学合成:Izawa 和 Stahl(2010 年)发现使用 2-氟吡啶作为配体可以在钯催化的需氧氧化偶联反应中实现高水平的化学选择性和区域选择性,这在聚合物和树脂的合成中很有用 (Izawa 和 Stahl,2010 年)。

氢键研究:Gou 等人(2016 年)对 2-氟吡啶与水分子之间的水合作用进行了研究,提供了对氢键相互作用的见解,这对于理解各个领域的分子相互作用至关重要 (Gou 等人,2016 年)。

核医学:Xiong 等人(2015 年)描述了结构多样的 2-氟吡啶的合成,包括与 PET 成像相关的分子,展示了其在开发核医学放射性示踪剂中的实用性 (Xiong 等人,2015 年)。

有机合成:Thomas 等人(2003 年)报道了从 2-氟吡啶温和高效地生成 2-(二烷基氨基)吡啶,这是有机合成中的一项重大进展 (Thomas 等人,2003 年)。

氨基吡啶的合成:Li 等人(2018 年)开发了一种从 2-氟吡啶合成 2-氨基吡啶衍生物的有效方法,证明了其在合成重要有机化合物中的作用 (Li 等人,2018 年)。

安全和危害

作用机制

Target of Action

2-Fluoropyridine is a fluorinated pyridine derivative Fluoropyridines in general have been noted for their interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Mode of Action

It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence their interaction with targets.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may interact with a variety of biochemical pathways.

Result of Action

It’s worth noting that fluoropyridines are often used in the synthesis of various biologically active compounds , indicating that they may have significant molecular and cellular effects.

Action Environment

The synthesis of fluoropyridines often involves specific environmental conditions , suggesting that these conditions could potentially influence the compound’s action.

属性

IUPAC Name |

2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FN/c6-5-3-1-2-4-7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAODLNXWYIKSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190689 | |

| Record name | Pyridine, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear dark brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Fluoropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19609 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

26.6 [mmHg] | |

| Record name | 2-Fluoropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19609 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

372-48-5 | |

| Record name | 2-Fluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoropyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Fluoropyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKQ4JPY48S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-fluoropyridine?

A1: 2-Fluoropyridine has the molecular formula C5H4FN and a molecular weight of 97.09 g/mol.

Q2: How can spectroscopic data aid in characterizing 2-fluoropyridine?

A2: Various spectroscopic techniques are valuable for characterizing 2-fluoropyridine:

- NMR Spectroscopy: Provides structural information by analyzing the magnetic environments of 1H, 13C, and 19F nuclei. For instance, 19F NMR helps determine the chemical environment and electronic effects around the fluorine atom. [, , ]

- Vibrational Spectroscopy: Infrared (IR) spectroscopy is sensitive to changes in dipole moments upon molecular vibrations. In the context of 2-fluoropyridine, IR spectroscopy has been particularly useful for studying its hydrogen bonding interactions with water and other solvents. [, , ]

- UV-Vis Spectroscopy: Electronic transitions within the molecule can be probed using UV-Vis spectroscopy. This technique, in conjunction with theoretical calculations, helps in understanding the electronic structure and excited-state behavior of 2-fluoropyridine. [, , ]

- X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical states of atoms within a molecule. XPS studies on 2-fluoropyridine have shed light on the core-level binding energies of carbon atoms and the influence of fluorine substitution. []

Q3: How does 2-fluoropyridine interact with water molecules?

A3: 2-Fluoropyridine interacts with water predominantly through hydrogen bonding. Water molecules act as hydrogen bond donors, forming strong O-H···N interactions with the nitrogen atom of 2-fluoropyridine. Weaker C-H···O hydrogen bonds also contribute to the stability of these clusters. [, , ]

Q4: Can 2-fluoropyridine participate in other non-covalent interactions?

A4: Yes, studies have shown that 2-fluoropyridine can engage in weak hydrogen bonding interactions with other protic solvents like 2,2,2-trifluoroethanol (TFE). Additionally, it can form van der Waals complexes with argon, where the argon atom is located above the plane of the aromatic ring. [, ]

Q5: What are the common reactions of 2-fluoropyridine?

A5: 2-Fluoropyridine exhibits diverse reactivity, including:

- Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being a good leaving group, can be substituted by various nucleophiles. For example, reactions with amines can yield 2-aminopyridine derivatives, while reactions with alkoxides can produce 2-alkoxypyridines. [, , , , , ]

- Metalation Reactions: The presence of fluorine can direct lithiation reactions to the ortho-position. These organolithium intermediates are versatile building blocks for further functionalization. []

- Photochemical Reactions: 2-Fluoropyridine can participate in photochemical reactions, leading to interesting transformations. For instance, irradiation in the presence of amines can result in substitution reactions at different positions of the pyridine ring. [, ]

Q6: Does 2-fluoropyridine exhibit catalytic activity?

A6: While 2-fluoropyridine itself may not be a catalyst, it plays a crucial role as a ligand in transition-metal catalysis.

Q7: How does 2-fluoropyridine function as a ligand in catalysis?

A7: 2-Fluoropyridine can coordinate to transition metals like palladium through its nitrogen atom. This coordination can influence the reactivity and selectivity of the metal center. []

Q8: Are there specific examples of catalytic reactions where 2-fluoropyridine is beneficial?

A8: Yes, 2-fluoropyridine has shown remarkable efficacy as a ligand in the palladium-catalyzed aerobic oxidative coupling of o-xylene, a reaction of industrial significance for producing monomers used in polyimide resins. The presence of 2-fluoropyridine as a ligand led to enhanced chemoselectivity and regioselectivity compared to other ligands. []

Q9: How is computational chemistry used to study 2-fluoropyridine?

A9: Computational methods are invaluable for:

- Structure Determination: Quantum chemical calculations, such as Density Functional Theory (DFT), help determine the optimized geometries of 2-fluoropyridine and its complexes. These calculations provide insights into bond lengths, bond angles, and conformational preferences. [, , , , ]

- Electronic Structure Analysis: Computational methods can elucidate the electronic structure of 2-fluoropyridine, providing information about molecular orbitals, ionization energies, and electron affinities. [, ]

- Spectroscopic Property Prediction: Theoretical calculations can predict various spectroscopic properties, including vibrational frequencies, NMR chemical shifts, and electronic transition energies, aiding in the interpretation of experimental data. [, , , ]

Q10: How do substituents on the pyridine ring affect the properties of 2-fluoropyridine?

A10: Substituents can significantly influence the electronic properties and reactivity of 2-fluoropyridine.

- Electron-withdrawing groups: Decrease the electron density of the ring, making it less reactive towards electrophiles but potentially enhancing the reactivity of the 2-fluoro substituent towards nucleophilic substitution. [, ]

Q11: What about its stability in different solvents?

A11: 2-Fluoropyridine is soluble in many organic solvents, including dichloromethane, tetrahydrofuran, and toluene. Its stability in these solvents is generally good, although specific reaction conditions should always be considered. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-Bis[2-(dimethylamino)ethoxy]-9h-xanthen-9-one dihydrochloride](/img/structure/B1216747.png)

![[(3R,4R,5R)-2-[5-(4-Bromo-2,3-dioxobutyl)sulfanyl-1H-imidazo[2,1-f]purin-3-ium-3-yl]-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1216758.png)

![3-[(Z)-2-ethylbut-2-enyl]-1,6,8-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid](/img/structure/B1216761.png)

![1-[Ethyl-(6-hydrazinylpyridazin-3-yl)amino]propan-2-ol](/img/structure/B1216766.png)